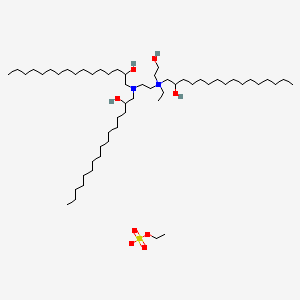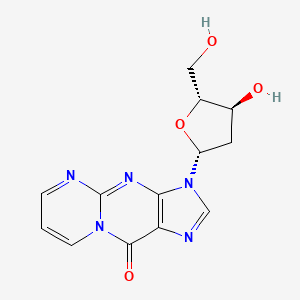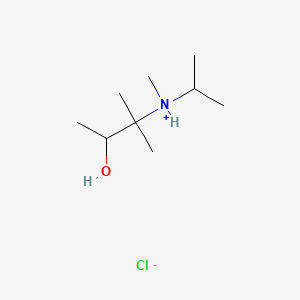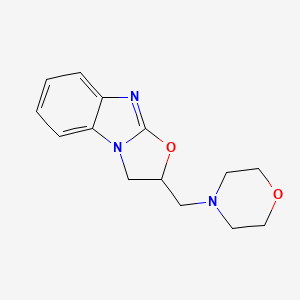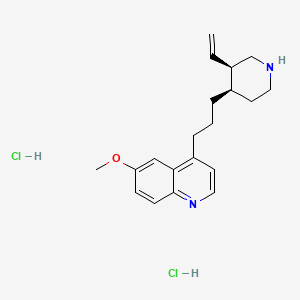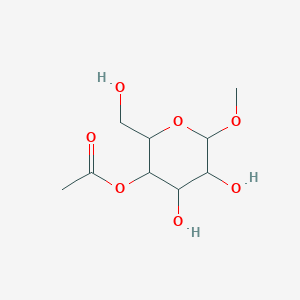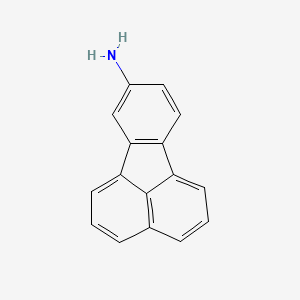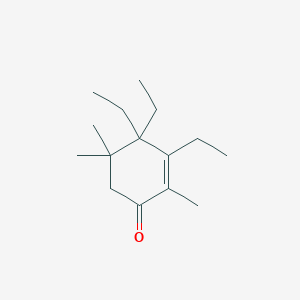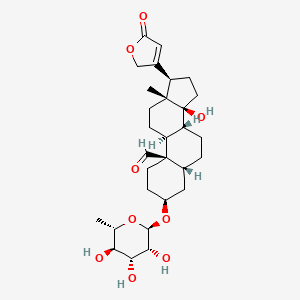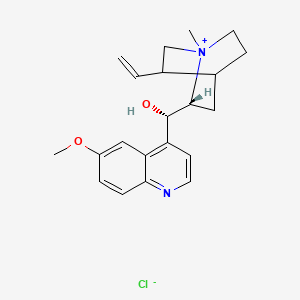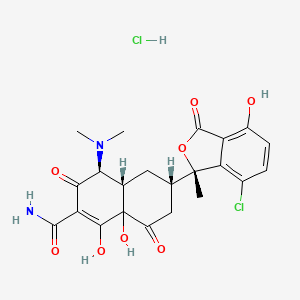
Isochlortetracycline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isochlortetracycline hydrochloride is a derivative of chlortetracycline, a tetracycline antibiotic. It is known for its broad-spectrum antibacterial activity and is used in various scientific and medical applications. This compound is particularly notable for its stability and effectiveness in inhibiting bacterial growth.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isochlortetracycline hydrochloride can be synthesized through the degradation of chlortetracycline. The process involves the use of specific reagents and conditions to convert chlortetracycline into its isomeric form, isochlortetracycline. This transformation is typically achieved under controlled pH conditions, where chlortetracycline undergoes structural rearrangement.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale fermentation processes using Streptomyces aureofaciens. The fermentation broth is then subjected to extraction and purification steps to isolate the desired compound. The final product is obtained by crystallization and drying processes.
Análisis De Reacciones Químicas
Types of Reactions
Isochlortetracycline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. The conditions often involve specific pH levels and temperatures to ensure the desired transformations.
Major Products Formed
Aplicaciones Científicas De Investigación
Isochlortetracycline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for studying the behavior of tetracycline antibiotics.
Biology: It serves as a tool for studying bacterial resistance mechanisms and the effects of antibiotics on microbial communities.
Medicine: It is used in the development of new antibiotics and in the treatment of bacterial infections.
Industry: It is employed in the production of medicated animal feeds and in veterinary medicine to treat infections in livestock.
Mecanismo De Acción
Isochlortetracycline hydrochloride exerts its antibacterial effects by inhibiting protein synthesis in bacterial cells. It binds to the A site of the bacterial ribosome, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This inhibition blocks the addition of new amino acids to the growing peptide chain, ultimately halting bacterial growth and reproduction.
Comparación Con Compuestos Similares
Similar Compounds
Isochlortetracycline hydrochloride is similar to other tetracycline antibiotics, including:
- Chlortetracycline
- Oxytetracycline
- Doxycycline
- Minocycline
Uniqueness
What sets this compound apart is its stability and specific structural features that enhance its antibacterial activity. Unlike some other tetracyclines, it maintains its effectiveness under a broader range of conditions, making it a valuable compound in both research and clinical settings.
Propiedades
Fórmula molecular |
C22H24Cl2N2O8 |
|---|---|
Peso molecular |
515.3 g/mol |
Nombre IUPAC |
(4S,4aS,6S)-6-[(1S)-7-chloro-4-hydroxy-1-methyl-3-oxo-2-benzofuran-1-yl]-4-(dimethylamino)-1,8a-dihydroxy-3,8-dioxo-4a,5,6,7-tetrahydro-4H-naphthalene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H23ClN2O8.ClH/c1-21(15-10(23)4-5-11(26)13(15)20(31)33-21)8-6-9-16(25(2)3)17(28)14(19(24)30)18(29)22(9,32)12(27)7-8;/h4-5,8-9,16,26,29,32H,6-7H2,1-3H3,(H2,24,30);1H/t8-,9-,16-,21-,22?;/m0./s1 |
Clave InChI |
UNSCNQMTXZBSQB-GRVQAOMLSA-N |
SMILES isomérico |
C[C@@]1(C2=C(C=CC(=C2C(=O)O1)O)Cl)[C@H]3C[C@H]4[C@@H](C(=O)C(=C(C4(C(=O)C3)O)O)C(=O)N)N(C)C.Cl |
SMILES canónico |
CC1(C2=C(C=CC(=C2C(=O)O1)O)Cl)C3CC4C(C(=O)C(=C(C4(C(=O)C3)O)O)C(=O)N)N(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


